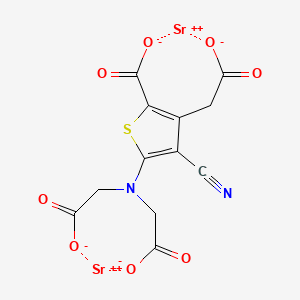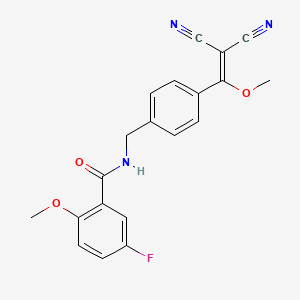![molecular formula C16H22O5 B11935942 (2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06649298 involves the preparation of dicarboxylate derivatives. The specific synthetic routes and reaction conditions are detailed in various research articles. Typically, the synthesis involves the use of hydroxysuccinic acid as a starting material, followed by a series of chemical reactions to introduce the necessary functional groups .
Industrial Production Methods
While specific industrial production methods for PF-06649298 are not extensively documented, the compound’s synthesis likely follows standard pharmaceutical manufacturing protocols. These protocols ensure the compound’s purity and efficacy for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
PF-06649298 primarily undergoes inhibition reactions with the sodium-coupled citrate transporter. The compound interacts with the transporter in a state-dependent manner, meaning its inhibitory potency is influenced by the ambient citrate concentration .
Common Reagents and Conditions
The common reagents used in the synthesis of PF-06649298 include hydroxysuccinic acid and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major product formed from the synthesis of PF-06649298 is the hydroxysuccinic acid derivative itself, which exhibits inhibitory activity against the sodium-coupled citrate transporter .
Scientific Research Applications
PF-06649298 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
PF-06649298 exerts its effects by inhibiting the sodium-coupled citrate transporter (SLC13A5). This transporter is responsible for the uptake of circulating citrate into cells, where it plays a key role in regulating glycolysis and lipid synthesis . PF-06649298 acts as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is influenced by the ambient citrate concentration . The compound binds to the transporter and modulates its activity, thereby reducing citrate uptake and altering cellular metabolism .
Comparison with Similar Compounds
PF-06649298 is often compared with other inhibitors of the sodium-coupled citrate transporter, such as PF-06761281 and BI01383298 . These compounds share similar mechanisms of action but differ in their potency and specificity:
Properties
Molecular Formula |
C16H22O5 |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1 |
InChI Key |
QNFWRHKLBLSSPB-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[C@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B11935866.png)

![2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B11935876.png)
![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11935884.png)




![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)

![2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride](/img/structure/B11935944.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)
